Cas no 106498-32-2 ((S)-b-Isopropylphenethylamine)

(S)-b-Isopropylphenethylamine structure
Productnaam:(S)-b-Isopropylphenethylamine
CAS-nummer:106498-32-2
MF:C11H17N
MW:163.259382963181
MDL:MFCD16620484
CID:62621
PubChem ID:10176271
(S)-b-Isopropylphenethylamine Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-3-Methyl-2-phenylbutylamine
- S-PBA
- (S)-β-Isopropylphenethylamine
- (S)-Beta-Isopropylphenethylamine
- BENZENEETHANAMINE, B-(1-METHYLETHYL)-, (BS)-
- (S)-
- A-Isopropylphenethylamine
- (S)-PBA
- VDMAQVANUGNDOM-NSHDSACASA-N
- (+)-2-Phenyl-3-methylbutylamine
- FCH1188371
- (S)-(+)-3-methyl-2-phenylbutylamine
- (
- AS)-
- A-(1-Methylethyl)benzeneethanamine
- 498M322
- AS-60425
- A1-01889
- A11872
- SCHEMBL5005843
- (S)-3-methyl-2-phenylbutan-1-amine
- (2S)-3-METHYL-2-PHENYLBUTAN-1-AMINE
- CS-0363196
- AKOS024258059
- 106498-32-2
- 67152-35-6
- (R)-Beta-Isopropylphenethylamine
- (S)-b-Isopropylphenethylamine
-
- MDL: MFCD16620484
- Inchi: 1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3/t11-/m0/s1
- InChI-sleutel: VDMAQVANUGNDOM-NSHDSACASA-N
- LACHT: NC[C@H](C1C=CC=CC=1)C(C)C
Berekende eigenschappen
- Exacte massa: 163.13600
- Monoisotopische massa: 163.136099547g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 114
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 26
- XLogP3: 2.4
Experimentele eigenschappen
- Dichtheid: 0.924
- Smeltpunt: Not available
- Kookpunt: 236.3±9.0 °C at 760 mmHg
- Vlampunt: 99.1±9.3 °C
- PSA: 26.02000
- LogboekP: 3.08520
- Dampfdruk: 0.0±0.5 mmHg at 25°C
(S)-b-Isopropylphenethylamine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(S)-b-Isopropylphenethylamine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | I872880-5mg |
(S)-b-Isopropylphenethylamine |
106498-32-2 | 5mg |
$ 844.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D760857-250mg |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 250mg |
$150 | 2024-06-07 | |
eNovation Chemicals LLC | D760857-5g |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 5g |
$755 | 2024-06-07 | |
Key Organics Ltd | AS-60425-0.25g |
(2S)-3-methyl-2-phenylbutan-1-amine |
106498-32-2 | >95% | 0.25g |
£172.00 | 2025-02-09 | |
1PlusChem | 1P0032XS-1g |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 1g |
$276.00 | 2023-12-26 | |
Aaron | AR003364-100mg |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 100mg |
$61.00 | 2025-01-21 | |
1PlusChem | 1P0032XS-250mg |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 250mg |
$138.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433866-250mg |
(S)-3-methyl-2-phenylbutan-1-amine |
106498-32-2 | 98% | 250mg |
¥2962.00 | 2024-08-09 | |
eNovation Chemicals LLC | D760857-1g |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 1g |
$260 | 2025-02-27 | |
eNovation Chemicals LLC | D760857-100mg |
(S)-3-Methyl-2-phenylbutylamine |
106498-32-2 | 95% | 100mg |
$110 | 2025-02-27 |
(S)-b-Isopropylphenethylamine Gerelateerde literatuur
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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